molecular formula C17H13NO2 B5851552 3-(2-furyl)-N-2-naphthylacrylamide

3-(2-furyl)-N-2-naphthylacrylamide

Cat. No.: B5851552
M. Wt: 263.29 g/mol
InChI Key: TYKHGHGCYXNJBL-MDZDMXLPSA-N
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Description

3-(2-Furyl)-N-2-naphthylacrylamide is a synthetic acrylamide derivative intended for research and experimental use in laboratory settings. This compound is strictly for professional research applications and is not intended for diagnostic, therapeutic, or personal use. Acrylamide-based compounds with structural similarities to this compound have garnered significant interest in neuropharmacology research. Specifically, analogs such as PAM-2 (3-furan-2-yl-N-p-tolyl-acrylamide) have been identified as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (α7 nAChR) . In preclinical studies, PAM-2 demonstrated efficacy in reversing schizophrenia-like cognitive and social deficits, suggesting a potential research pathway for developing novel therapeutic interventions for central nervous system disorders . Furthermore, related acrylamide derivatives have also been shown to modulate GABA A receptors, acting at classic anesthetic binding sites to produce both potentiating and inhibitory effects, which expands their utility in researching the balance of excitatory and inhibitory neurotransmission . The core furylacrylamide structure is a recognized pharmacophore in medicinal chemistry, and researchers are exploring its interactions with various Cys-loop transmitter-gated ion channels . As with all compounds of this class, appropriate safety procedures must be followed. Acrylamides can act as soft electrophiles and may form covalent adducts with nucleophilic cysteine residues on proteins, a mechanism associated with neurotoxicity for simpler acrylamides . Researchers should handle this material with care in a controlled laboratory environment.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-naphthalen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-17(10-9-16-6-3-11-20-16)18-15-8-7-13-4-1-2-5-14(13)12-15/h1-12H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKHGHGCYXNJBL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs of 3-(2-furyl)-N-2-naphthylacrylamide, highlighting differences in substituents, molecular properties, and reported bioactivities:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Summary Reference
This compound C₁₇H₁₃NO₂ 263.3 (calc.) 2-Naphthyl, 2-furyl Not explicitly reported N/A
(2E)-3-(1-Naphthyl)-N-phenylacrylamide C₁₉H₁₅NO 273.3 1-Naphthyl, phenyl Unknown (structural analog)
3-(5-(2-Chlorophenyl)furan-2-yl)-N-phenylacrylamide C₁₉H₁₄ClNO₂ 323.8 2-Chlorophenyl, phenyl Undisclosed (likely antimicrobial)
3-(2-Furyl)acrylate monosaccharide esters (Ia–f) Variable Variable Sugar moieties (e.g., glucose) Weak antibacterial activity
Menthyloxycarbonyl monosaccharide esters (IIa–f) Variable Variable (−)-Menthol derivatives Potent antibacterial/antifungal
Key Observations:

Naphthyl vs.

Furyl Acrylate vs. Acrylamide : 3-(2-Furyl)acrylate esters (e.g., Ia–f) exhibit weak antibacterial activity, whereas menthyloxycarbonyl analogs (IIa–f) show significantly higher potency . This suggests that the acrylamide backbone in this compound might offer different pharmacokinetic properties compared to ester derivatives.

Physicochemical and Pharmacological Considerations

  • Water Solility : Sugar-conjugated analogs (e.g., Ia–f) were designed to address poor water solubility in parent compounds like 3-(2-furyl)acrylic acid . The 2-naphthyl group in this compound may reduce solubility compared to sugar esters but could enhance bioavailability in lipid-rich environments.
  • Antifungal Potential: Compounds with furyl acrylamide motifs (e.g., Ib, Ie in ) exhibit potent antifungal activity, suggesting that this compound may share similar mechanisms of action, such as membrane disruption or enzyme inhibition.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-(2-furyl)-N-2-naphthylacrylamide to achieve high yields and purity?

  • Methodological Answer :
    Synthesis optimization requires careful control of:
    • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility, while ethanol improves reaction kinetics for intermediates .
    • Temperature : Maintain 0–5°C during exothermic steps (e.g., amide bond formation) to prevent side reactions, followed by gradual warming to room temperature .
    • Catalysts : Use triethylamine or K₂CO₃ to deprotonate nucleophiles and accelerate acyl transfer .
    • Stoichiometry : A 1.2:1 molar ratio of acryloyl chloride to naphthylamine ensures complete conversion .
    • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) resolves structural analogs .

Q. How do electronic effects of substituents (e.g., furan ring vs. naphthyl group) influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
    The furan ring’s electron-donating nature increases electrophilicity at the α,β-unsaturated carbonyl, favoring Michael additions. Conversely, the naphthyl group’s steric bulk limits accessibility to planar transition states. Experimental validation involves:
    • Hammett analysis : Quantify substituent effects using para-substituted arylacrylamide analogs .
    • Kinetic studies : Monitor reaction rates with nucleophiles (e.g., thiols) via HPLC to correlate electronic parameters with reactivity .

Q. What advanced characterization techniques beyond standard NMR and MS are recommended for confirming the stereochemistry of this compound derivatives?

  • Methodological Answer :
    • X-ray crystallography : Resolve absolute configuration of crystalline derivatives (e.g., salts with chiral counterions) .
    • Vibrational circular dichroism (VCD) : Differentiate enantiomers in solution phase by analyzing Cotton effects in the IR spectrum .
    • DFT calculations : Compare experimental and computed optical rotations or ECD spectra to assign stereochemistry .

Advanced Research Questions

Q. How should researchers address contradictory results in biological activity studies of this compound analogs observed across different cell lines?

  • Methodological Answer :
    • Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays) to minimize variability .
    • Metabolic profiling : Use LC-MS to compare intracellular metabolite levels (e.g., glutathione) that may alter compound efficacy .
    • Off-target screening : Employ kinome-wide profiling to identify context-dependent interactions .

Q. What computational modeling approaches are most effective for predicting the binding affinity of this compound with kinase targets?

  • Methodological Answer :
    • Molecular docking : Use AutoDock Vina with flexible side chains to account for induced-fit binding .
    • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess stability of key hydrogen bonds (e.g., acrylamide-NH to kinase hinge region) .
    • Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., furan vs. thiophene) to prioritize synthetic targets .

Q. What strategies can be employed to resolve solubility challenges of this compound in aqueous-based biological assays?

  • Methodological Answer :
    • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
    • Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) cleaved intracellularly .
    • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Q. How does the conjugation of the acrylamide moiety with heteroaromatic systems (furan/naphthyl) affect the compound's photophysical properties?

  • Methodological Answer :
    • UV-Vis spectroscopy : The furan ring’s π→π* transitions (λmax ≈ 270 nm) red-shift upon conjugation with the acrylamide chromophore .
    • Fluorescence quenching : Electron-rich naphthyl groups suppress emission via photoinduced electron transfer (PET), measurable via Stern-Volmer plots .

Q. What experimental evidence exists for the metabolic stability of this compound in hepatic microsome assays, and how do structural modifications improve this property?

  • Methodological Answer :
    • In vitro microsomal assays : Half-life (t1/2) <30 min in human liver microsomes indicates rapid CYP450-mediated oxidation .
    • Structural optimization : Fluorination at the furan 5-position or methyl substitution on the naphthyl ring reduces metabolic clearance by 60% .

Q. What are the key considerations when designing structure-activity relationship (SAR) studies for this compound derivatives targeting neurological receptors?

  • Methodological Answer :
    • Systematic substitution : Vary substituents at the furan 5-position and naphthyl 2-position to map steric/electronic requirements .
    • Pharmacophore modeling : Identify critical H-bond acceptors (acrylamide carbonyl) and aromatic features using Discovery Studio .
    • Functional assays : Measure cAMP accumulation or calcium flux in neuronal cell lines expressing target GPCRs .

Q. How can researchers validate potential off-target interactions predicted for this compound using orthogonal screening methods?

  • Methodological Answer :
    • Thermal shift assays (TSA) : Detect binding to off-target proteins by monitoring thermal denaturation shifts via differential scanning fluorimetry .
    • SPR biosensing : Quantify binding kinetics (kon/koff) for top candidates immobilized on sensor chips .
    • CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .

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